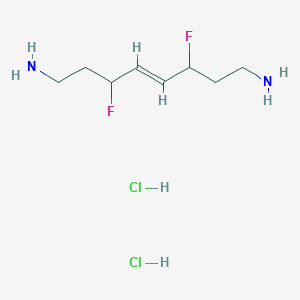

(E)-3,6-Difluorooct-4-ene-1,8-diamine;dihydrochloride

Description

(E)-3,6-Difluorooct-4-ene-1,8-diamine dihydrochloride is a fluorinated aliphatic diamine dihydrochloride salt characterized by an unsaturated (E)-configured octene backbone with fluorine atoms at positions 3 and 4. The dihydrochloride form enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical synthesis applications.

Properties

IUPAC Name |

(E)-3,6-difluorooct-4-ene-1,8-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16F2N2.2ClH/c9-7(3-5-11)1-2-8(10)4-6-12;;/h1-2,7-8H,3-6,11-12H2;2*1H/b2-1+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWQLKYCOSEFPZ-SEPHDYHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C=CC(CCN)F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)C(/C=C/C(CCN)F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,6-Difluorooct-4-ene-1,8-diamine typically involves multi-step organic reactions. One common method includes the fluorination of an octene precursor followed by the introduction of diamine groups. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: (E)-3,6-Difluorooct-4-ene-1,8-diamine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products:

Oxidation: Formation of difluorinated oxides.

Reduction: Formation of saturated diamines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(E)-3,6-Difluorooct-4-ene-1,8-diamine serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for the development of derivatives with enhanced properties for various applications in materials science and organic synthesis.

Biology

The compound has been investigated for its potential as a bioactive molecule in drug discovery. The presence of fluorine atoms enhances its ability to interact with biological targets, making it a candidate for further exploration in medicinal chemistry.

Medicine

Research has highlighted the compound's potential therapeutic properties:

- Antimicrobial Activity: Studies suggest that derivatives of (E)-3,6-Difluorooct-4-ene-1,8-diamine exhibit significant antimicrobial effects against various pathogens.

- Anticancer Properties: Preliminary investigations indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle disruption.

Industry

In industrial applications, (E)-3,6-Difluorooct-4-ene-1,8-diamine is utilized in the development of advanced materials due to its unique chemical properties imparted by fluorination. These materials often exhibit improved durability and thermal stability compared to non-fluorinated counterparts.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of (E)-3,6-Difluorooct-4-ene-1,8-diamine against several bacterial strains. Results showed a significant reduction in bacterial viability at varying concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies demonstrated that derivatives of (E)-3,6-Difluorooct-4-ene-1,8-diamine inhibited proliferation in human cancer cell lines. Mechanistic studies indicated that these compounds induced apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of (E)-3,6-Difluorooct-4-ene-1,8-diamine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The diamine groups may facilitate binding to nucleic acids or proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Diamine Dihydrochlorides

3,3'-Dichlorobenzidine Dihydrochloride (CAS 612-83-9)

- Structure : Aromatic diamine with chlorine substituents at positions 3,3' and a biphenyl backbone.

- Properties: Known hepatocarcinogen in Fischer 344 rats, linked to PPARα-independent pathways .

- F) and backbone rigidity in toxicity .

(S)-5,8-Difluorochroman-4-amine Hydrochloride (CAS 1807940-80-2)

Fluorinated Ethylamine Derivatives

(R)-1-(2,6-Difluorophenyl)ethanamine Hydrochloride (CAS 1309598-72-8)

Pharmacologically Active Dihydrochlorides

Cetirizine Dihydrochloride

- Structure : Aryl-substituted piperazine derivative.

- Properties : Used as an antihistamine; detailed physical descriptions and illustrations in patient information leaflets (PILs) emphasize its clinical relevance .

- Contrast : The target compound’s aliphatic fluorinated structure lacks the piperazine moiety, suggesting divergent mechanisms of action and therapeutic targets .

Solubility and Stability

- Dihydrochloride salts generally exhibit high water solubility due to ionic dissociation. For example, cefepime dihydrochloride hydrate shows consistent UV and IR spectral profiles, indicating stability in solution . The target compound’s solubility is likely comparable but may vary due to the hydrophobic octene chain .

Antioxidant Activity

- Fluorinated dihydrochlorides like Compound 9 (ORAC value 0.22) demonstrate moderate antioxidant capacity, though less potent than Trolox® .

Toxicity Considerations

- Hepatotoxicity: 3,3'-Dimethylbenzidine dihydrochloride and related chlorinated analogs are hepatocarcinogens in rats, whereas fluorinated analogs like the target compound may exhibit lower toxicity due to fluorine’s electronegativity and metabolic resistance .

- Structural Alerts: The absence of aromatic amine groups in the target compound (vs. benzidine derivatives) reduces its genotoxic risk .

Biological Activity

(E)-3,6-Difluorooct-4-ene-1,8-diamine; dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

The compound's IUPAC name is (E)-3,6-difluorooct-4-ene-1,8-diamine dihydrochloride, with a molecular formula of C8H16F2N2·2ClH. It features two fluorine atoms and two amine groups, which are critical for its biological activity. The compound is typically available in various purities and forms, including dihydrochloride salt .

The biological activity of (E)-3,6-Difluorooct-4-ene-1,8-diamine is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes involved in various metabolic pathways. The presence of the fluorine atoms may enhance lipophilicity and improve binding affinity to target proteins.

Antimicrobial Activity

Studies have shown that compounds with amine functionalities can exhibit antimicrobial properties. For instance, (E)-3,6-Difluorooct-4-ene-1,8-diamine has been evaluated for its efficacy against various bacterial strains. Preliminary results suggest that it may inhibit the growth of certain Gram-positive and Gram-negative bacteria.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of (E)-3,6-Difluorooct-4-ene-1,8-diamine on cancer cell lines. The compound demonstrated significant cytotoxicity against specific tumor cells, indicating potential as an anticancer agent. Further research is necessary to elucidate the underlying mechanisms and optimize its efficacy.

Case Studies

A case study involving the administration of (E)-3,6-Difluorooct-4-ene-1,8-diamine in a controlled environment revealed a dose-dependent response in tumor cell lines. The study compared the compound's effects with those of established chemotherapeutic agents, showing promising results in enhancing apoptosis in malignant cells.

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | (E)-3,6-difluorooct-4-ene-1,8-diamine dihydrochloride |

| Molecular Formula | C8H16F2N2·2ClH |

| CAS Number | 2470495-39-5 |

| Purity | 95% |

| Antimicrobial Activity | Effective against certain bacteria |

| Cytotoxicity | Significant against cancer cell lines |

Q & A

Q. What are the recommended analytical techniques for characterizing (E)-3,6-Difluorooct-4-ene-1,8-diamine dihydrochloride in synthetic workflows?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the (E)-configuration of the double bond and fluorine substitution patterns. Compare chemical shifts with computed spectra from PubChem or analogous fluorinated amines .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Reference standards (e.g., dihydrochloride salts in ) can guide method development.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Use electrospray ionization (ESI) in positive mode for protonated ions.

Q. How can researchers optimize the synthesis of (E)-3,6-Difluorooct-4-ene-1,8-diamine dihydrochloride to improve yield?

Methodological Answer:

- Stepwise Fluorination: Introduce fluorine atoms via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor) under anhydrous conditions to minimize side reactions. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane).

- Stereochemical Control: Use palladium-catalyzed cross-coupling reactions to maintain the (E)-configuration. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) to enhance selectivity .

- Salt Formation: Precipitate the dihydrochloride salt by adding concentrated HCl to the free base in ethanol. Recrystallize from a methanol/diethyl ether mixture for higher purity.

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data for (E)-3,6-Difluorooct-4-ene-1,8-diamine dihydrochloride across different studies?

Methodological Answer:

- Cross-Validation: Compare experimental NMR data with computational predictions (e.g., Gaussian or ACD/Labs). Discrepancies in fluorine chemical shifts may arise from solvent effects or pH variations .

- X-Ray Crystallography: Resolve ambiguous configurations by crystallizing the compound and solving its crystal structure. This is critical for confirming the (E)-geometry and hydrogen bonding in the dihydrochloride form.

- Batch-to-Batch Reproducibility: Analyze multiple synthetic batches using standardized protocols (e.g., ISO/IEC 17025 guidelines in ) to identify systematic errors.

Q. What experimental designs are suitable for studying the environmental fate of (E)-3,6-Difluorooct-4-ene-1,8-diamine dihydrochloride?

Methodological Answer:

- Biodegradation Assays: Use OECD 301F (manometric respirometry) to assess aerobic degradation in soil/water systems. Monitor fluorine release via ion chromatography .

- Partitioning Studies: Measure log (octanol-water) and soil adsorption coefficients (K) using shake-flask methods. Fluorine’s electronegativity may enhance hydrophilicity, altering environmental mobility.

- Ecotoxicology: Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Compare results with structurally similar compounds (e.g., ’s fluoro-piperidine derivatives) .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C for 24–72 hours. Analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures under nitrogen/air atmospheres. Fluorine’s stability may delay thermal breakdown compared to non-fluorinated analogs.

- pH-Solubility Profile: Measure solubility in buffers (pH 1–12) using UV-Vis spectrophotometry. The dihydrochloride form may exhibit higher solubility in acidic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.